molecular formula C12H17NO2 B13673766 1-(3,4-Dimethoxybenzyl)azetidine

1-(3,4-Dimethoxybenzyl)azetidine

Cat. No.: B13673766
M. Wt: 207.27 g/mol
InChI Key: WFLJFESBBYCNRT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine component .

Industrial Production Methods: Industrial production of 1-(3,4-Dimethoxybenzyl)azetidine typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cycloaddition reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The presence of the 3,4-dimethoxybenzyl group further enhances its reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-4-10(8-12(11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

WFLJFESBBYCNRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC2)OC

Origin of Product

United States

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